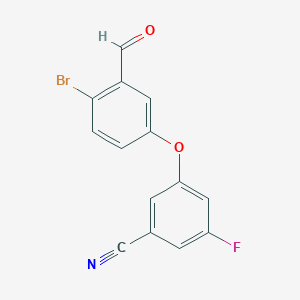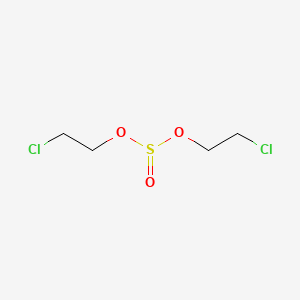
Bis(2-chloroethyl) sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(2-chloroethyl) sulfite is an organosulfur compound with the chemical formula
(ClCH2CH2O)2SO
. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity and potential applications in various fields of chemistry and industry.Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of ethylene glycol sulfite. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to avoid over-chlorination.
Esterification: Another method involves the esterification of 2-chloroethanol with sulfurous acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, this compound can be produced using a batch process where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions.
Continuous Process: A continuous process can also be employed, where reactants are continuously fed into a reactor and the product is continuously removed. This method is often preferred for large-scale production due to its efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chloroethanol and sulfurous acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles like hydroxide ions, amines, thiols; reactions often performed in polar solvents such as water or alcohols.
Hydrolysis: Water; reaction can occur at room temperature but may be accelerated by heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted products depending on the nucleophile used.
Hydrolysis: 2-chloroethanol, sulfurous acid.
Chemistry:
Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of other organosulfur compounds and polymers.
Reagent: It serves as a reagent in organic synthesis for introducing the 2-chloroethyl group into molecules.
Biology and Medicine:
Antimicrobial Agent: Research has explored its potential as an antimicrobial agent due to its reactivity with biological molecules.
Drug Development: It is investigated for its potential use in drug development, particularly in designing compounds that can interact with sulfur-containing enzymes.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Chemical Manufacturing:
Molecular Targets and Pathways:
Nucleophilic Attack: The chlorine atoms in this compound are susceptible to nucleophilic attack, making it reactive towards nucleophiles such as proteins and nucleic acids.
Enzyme Inhibition: It can inhibit enzymes by reacting with thiol groups in cysteine residues, thereby affecting the enzyme’s activity.
Comparison with Similar Compounds
Bis(2-chloroethyl) Ether: Similar in structure but contains an ether linkage instead of a sulfite group.
Bis(2-chloroethyl) Sulfide:
2-Chloroethyl Ethyl Sulfide: Contains a single 2-chloroethyl group and an ethyl group attached to sulfur.
Uniqueness:
Reactivity: Bis(2-chloroethyl) sulfite is unique due to its sulfite group, which imparts different reactivity compared to sulfides and ethers.
Applications: Its specific reactivity makes it suitable for applications in polymer production and as an intermediate in organic synthesis, distinguishing it from similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Properties
CAS No. |
62516-55-6 |
|---|---|
Molecular Formula |
C4H8Cl2O3S |
Molecular Weight |
207.07 g/mol |
IUPAC Name |
bis(2-chloroethyl) sulfite |
InChI |
InChI=1S/C4H8Cl2O3S/c5-1-3-8-10(7)9-4-2-6/h1-4H2 |
InChI Key |
GOAGUIZMJMWVOE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OS(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


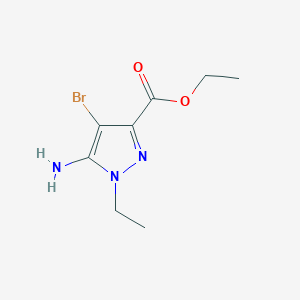

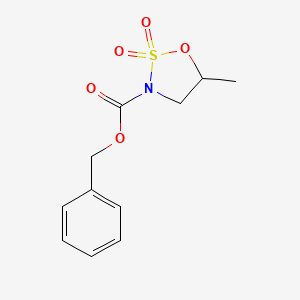

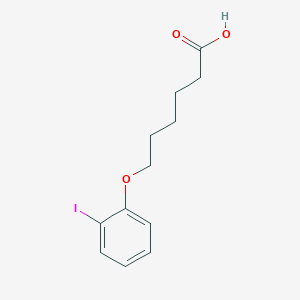
![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)

![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)

